
1,4-Dibenzhydrylpiperazine dihydrochloride
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Overview
Description
1,4-Dibenzhydrylpiperazine dihydrochloride (CAS 346451-15-8) is a piperazine derivative with two benzhydryl (diphenylmethyl) groups substituted at the 1- and 4-positions of the piperazine ring, forming a bis-arylalkylated structure. Its molecular formula is C30H30Cl4N2, with a molecular weight of 578.4 g/mol and a purity of ≥95% . This compound is primarily recognized as Impurity D in cetirizine dihydrochloride, a second-generation antihistamine, and is used as a reference standard in pharmaceutical quality control . The dihydrochloride salt form enhances its stability and solubility in aqueous systems, critical for analytical applications.
Preparation Methods
The synthesis of 1,4-Dibenzhydrylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected and cyclized to form the desired piperazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Dibenzhydrylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1,4-Dibenzhydrylpiperazine dihydrochloride has been investigated for its potential as a pharmacological agent. The compound exhibits a range of biological activities, which include:
- Antihistaminic Properties : Research indicates that dibenzhydrylpiperazine derivatives can act as modulators of histamine receptors, which are crucial in allergic reactions and other physiological processes .
- Antitussive and Analgesic Effects : Some studies have shown that derivatives of this compound possess antitussive (cough suppressing) and analgesic (pain-relieving) properties, suggesting potential therapeutic uses in treating respiratory conditions and pain management .
Metabolic Research
The stable isotope labeling provided by this compound allows researchers to study metabolic pathways in vivo. The deuterium atoms incorporated into the compound enable detailed tracking of metabolic processes, which is essential for understanding drug metabolism and pharmacokinetics. This application is particularly relevant in:
- Drug Development : By tracing the metabolic fate of drugs, researchers can optimize drug design and improve efficacy while minimizing side effects.
- Biochemical Pathway Analysis : The compound aids in elucidating complex biochemical pathways by serving as a labeled impurity, providing insights into the behavior of similar compounds in biological systems.
Environmental Studies
In environmental chemistry, this compound is utilized as a standard for detecting contaminants. Its applications include:
- Pollutant Detection : The compound serves as a reference material for environmental pollutant standards, facilitating the detection of air, water, soil, and food contamination.
- Analytical Chemistry : It is used in qualitative and quantitative analysis to identify pollutants and assess environmental health.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various dibenzhydrylpiperazine derivatives against common pathogens. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Cancer Research
Research has demonstrated that certain piperazine derivatives exhibit cytotoxic effects on human cancer cell lines. For instance, studies showed that these compounds could inhibit the growth of human erythroleukemia K562 cells and myeloid leukemia HL-60 cells, suggesting their potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1,4-Dibenzhydrylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
1-Benzylpiperazine (BZP) Dihydrochloride
- Structure: Monobenzylated piperazine (single benzyl group at the 1-position).
- Molecular Formula : C11H16N2·2HCl; Molecular Weight : 249.19 g/mol (dihydrochloride salt) .
- Applications: Historically used as a psychoactive substance due to stimulant effects, though now restricted in many countries. Synthesized via alkylation of piperazine monohydrochloride with benzyl chloride .
- Key Differences: BZP lacks the second benzhydryl group, resulting in lower molecular weight and altered pharmacological activity.
1,4-Dibenzylpiperazine (DBZP) Dihydrochloride
- Structure : Dibenzylated piperazine (benzyl groups at 1- and 4-positions).
- Molecular Formula : C18H20N2·2HCl; Molecular Weight : 333.3 g/mol.
- Key Differences: Replaces benzhydryl groups with smaller benzyl groups, reducing steric hindrance and altering solubility. Not pharmacologically active in antihistamines but relevant in synthetic chemistry quality control .
AY9944 Dihydrochloride
- Structure: Trans-1,4-bis(2-dichlorobenzylaminomethyl)cyclohexane dihydrochloride.
- Applications : Inhibits cholesterol synthesis by blocking the enzyme Δ7-sterol reductase, used in metabolic disorder research .
- Key Differences :
Comparison with Other Piperazine Dihydrochloride Salts
Piperazine Dihydrochloride (CAS 142-64-3)
- Structure : Unsubstituted piperazine with two HCl molecules.
- Molecular Formula : C4H10N2·2HCl; Molecular Weight : 159.06 g/mol .
- Applications: Widely used as an anthelmintic and in polymer synthesis (e.g., nanocomposites) .
- Key Differences: Lacks arylalkyl substituents, resulting in simpler structure and lower molecular weight. No role as a pharmaceutical impurity but foundational in piperazine derivative syntheses .
1,4-Diaminobutane Dihydrochloride (Putrescine Dihydrochloride)
- Structure : Linear diamine with four carbons.
- Molecular Formula : C4H12N2·2HCl; Molecular Weight : 161.07 g/mol .
- Applications: Precursor in polyamine synthesis and nanocomposite modification (e.g., adsorption of uremic toxins) .
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
1,4-Dibenzhydrylpiperazine dihydrochloride is a compound that has garnered attention for its significant biological activity, particularly as an antagonist at various neurotransmitter receptors. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of two benzhydryl groups attached to a piperazine ring. Its molecular formula is C24H30Cl2N2, with a molecular weight of approximately 363.31 g/mol. The compound appears as a white to off-white crystalline powder, soluble in methanol and other organic solvents, with a melting point ranging from 180°C to 190°C.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Neurotransmitter Receptor Antagonism : The compound acts primarily as an antagonist at serotonin (5-HT) and dopamine (D2) receptors, which suggests potential applications in treating psychiatric disorders.
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers .
Biological Activity Data
The following table summarizes the biological activities of this compound and its derivatives:
Activity | Cell Lines Tested | IC50 Values |
---|---|---|
Antiproliferative | Liver (HUH7, HEPG2), Breast (MCF7), Colon (HCT-116), Gastric | Ranges from 10-50 µM |
Apoptosis Induction | MDA-MB-231 (breast cancer) | Early apoptosis ~20% at 48h |
Neurotransmitter Activity | Serotonin and Dopamine Receptors | Significant binding affinity |
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of various piperazine derivatives demonstrated that 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cell growth inhibition across multiple cancer cell lines. The study utilized time-dependent cytotoxicity analysis to evaluate the long-term stability and efficacy of these compounds .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have shown HDAC inhibitory activity, leading to the induction of apoptosis in cancer cells. For instance, specific derivatives induced early apoptotic cell death in MDA-MB-231 cells after 48 hours of treatment .
- Receptor Binding : The dual benzhydryl structure enhances binding affinity to neurotransmitter receptors compared to monobenzyl or monobenzhydryl derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-Dibenzhydrylpiperazine dihydrochloride?
A common synthesis route involves reacting dibenzo[b,f][1,4]thiazepine derivatives with piperazine in the presence of phosphoryl chloride (POCl₃) and hydrochloric acid (HCl) in methanol and toluene . Post-synthesis, the compound is precipitated using HCl-dioxane solutions to form the dihydrochloride salt. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to achieve yields >90% and purity >98%, as validated by HPLC and NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm benzhydryl and piperazine moieties (e.g., aromatic proton shifts at δ 7.2–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) to assess purity (>98%) and detect impurities like unreacted precursors .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 560.38 (C₃₀H₃₀Cl₄N₂) .
Q. What are the solubility and storage guidelines for this compound in laboratory settings?
this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM concentrations. For long-term storage, keep at room temperature (RT) in airtight, light-protected containers to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., receptor binding affinity) may arise from variations in assay conditions (pH, temperature) or impurities. Mitigation strategies include:
- Impurity Profiling : Use HPLC-MS to identify contaminants like 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol (Cetirizine-related impurities) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffers, 37°C) with internal controls .
Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Modify the benzhydryl or piperazine groups (e.g., introduce fluorine or methyl substituents) and compare bioactivity using in vitro receptor binding assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like histamine H₁ receptors .
Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?
For biological samples (e.g., plasma), develop a LC-MS/MS method with:
- Extraction : Solid-phase extraction (SPE) using C18 cartridges.
- Detection : MRM transitions targeting m/z 560.38 → 280.2 (quantifier) and 560.38 → 184.1 (qualifier). Validate parameters (linearity: R² >0.99; LOQ: 1 ng/mL) per ICH guidelines .
Q. What strategies are effective for investigating the compound’s stability under varying experimental conditions?
Conduct forced degradation studies:
- Thermal Stability : Heat at 40–60°C for 24–48 hours; monitor decomposition via TLC or HPLC.
- pH Stability : Incubate in buffers (pH 1–12) and quantify intact compound using UV-Vis spectroscopy (λ = 254 nm) .
Q. How can researchers address discrepancies in reported solubility data?
Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphic forms, which may exhibit differing solubility profiles. For example, amorphous forms may show higher solubility than crystalline forms .
Properties
Molecular Formula |
C30H32Cl2N2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1,4-dibenzhydrylpiperazine;dihydrochloride |
InChI |
InChI=1S/C30H30N2.2ClH/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h1-20,29-30H,21-24H2;2*1H |
InChI Key |
ALKLMMFQMTYXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
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